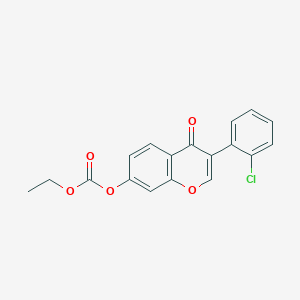
3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chromene derivatives often involves the cyclization of appropriate precursors in the presence of catalysts or under specific reaction conditions. For example, the synthesis of similar compounds, such as ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate, involves cyclization reactions under controlled conditions, showcasing the complexity and specificity required in synthesizing such molecules (Xiang, 2004).
Molecular Structure Analysis
X-ray crystallography provides detailed insights into the molecular structure of chromene derivatives, revealing aspects such as crystal system, space group, and molecular conformation. The crystal structure analysis of related compounds, such as 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, highlights the importance of crystallographic analysis in understanding the molecular geometry and intermolecular interactions (Manolov, Morgenstern, & Hegetschweiler, 2012).
Chemical Reactions and Properties
The chemical reactivity of chromene derivatives, including various substitution reactions and their antimicrobial activities, is of significant interest. The synthesis and antimicrobial activity study of ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]-chromene-2-carboxylate exemplify the chemical versatility and biological relevance of these compounds (Radwan et al., 2020).
Applications De Recherche Scientifique
Catalytic Synthesis and Environmental Applications
Research on similar chromene derivatives and related compounds highlights their roles in catalytic processes, especially in the synthesis of cyclic carbonates from epoxides and carbon dioxide, a reaction of significant environmental interest due to its potential in carbon capture and utilization technologies. The chromium(III) salophen bromide complex, for example, catalyzes the formation of cyclic carbonates under ambient conditions, showcasing the potential of metal-organic frameworks in facilitating environmentally beneficial reactions (Castro‐Osma et al., 2016). This area of research underscores the relevance of exploring the catalytic capabilities of compounds like 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate, particularly in green chemistry and sustainable processes.
Material Science and Electronic Applications
In the realm of material science, derivatives of poly(3,4-ethylenedioxythiophene) (PEDOT) and its related compounds have been extensively studied for their conducting properties, offering a broad array of applications from static charge dissipation films to solid electrolyte capacitors (Groenendaal et al., 2000). The exploration of 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate could potentially extend to this field, focusing on the synthesis of novel conductive materials with enhanced stability, redox properties, and optical characteristics suitable for advanced electronic devices.
Antimicrobial Activities
Some chromene derivatives have demonstrated antimicrobial activities, presenting a potential avenue for the development of new antimicrobial agents. For instance, the synthesis and antimicrobial activity of ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]-chromene-2-carboxylate highlight the therapeutic potential of chromene compounds in combating microbial infections (Radwan et al., 2020). This suggests that further research into the biological activities of 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate could uncover new applications in pharmaceuticals, particularly in the design of novel antimicrobial compounds.
Advanced Oxidation Processes
Chromene compounds have also been implicated in advanced oxidation processes for wastewater treatment, indicating their potential role in environmental remediation. Studies identifying organic intermediates in the degradation of pollutants by advanced oxidation processes underscore the importance of understanding the chemical behavior of chromene derivatives in environmental contexts (Sun & Pignatello, 1993). This line of research could be relevant for assessing the environmental impact and utility of 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate in pollution control and treatment strategies.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-(2-chlorophenyl)-4-oxochromen-7-yl] ethyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO5/c1-2-22-18(21)24-11-7-8-13-16(9-11)23-10-14(17(13)20)12-5-3-4-6-15(12)19/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFISQGMGUJGCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5558100.png)
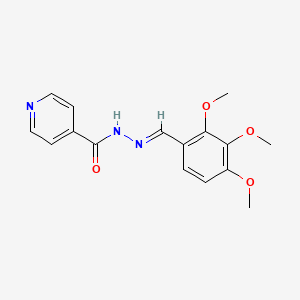
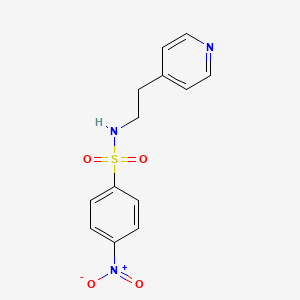
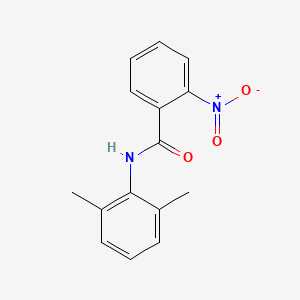
![2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5558136.png)

![5-(2-furyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558142.png)
![8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5558149.png)
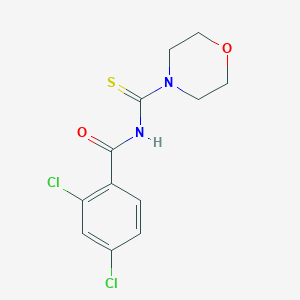
![3-[5-(2,5-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5558167.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide](/img/structure/B5558168.png)

![N-[4-(1-piperidinylcarbonyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558192.png)
![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5558200.png)